molecular formula C8H9N3O3S B1435663 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one CAS No. 1803571-10-9

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one

Cat. No.: B1435663
CAS No.: 1803571-10-9
M. Wt: 227.24 g/mol
InChI Key: VKUDRTKQBNTQJJ-UHFFFAOYSA-N
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Description

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with a nitro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one typically involves the reaction of a piperidinone derivative with a thiazole derivative under specific conditionsThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidinone and thiazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(piperidin-1-yl)benzaldehyde
  • 5-Nitro-1,2-benzothiazol-3-amine
  • N-Ethyl-1-[(ethylcarbamoyl)(5-nitrothiazol-2-yl)]piperidine

Uniqueness

5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one is unique due to its specific combination of a nitro group and a thiazole ring attached to a piperidinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of both the nitro group and the thiazole ring enhances its antimicrobial activity compared to other derivatives .

Properties

IUPAC Name

5-nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c12-7-2-1-5(11(13)14)8(10-7)6-3-9-4-15-6/h3-5,8H,1-2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUDRTKQBNTQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Reactant of Route 2
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Reactant of Route 3
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Reactant of Route 4
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Reactant of Route 5
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Reactant of Route 6
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one

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